4-acetyl-N-phenylbenzenesulfonamide

Descripción

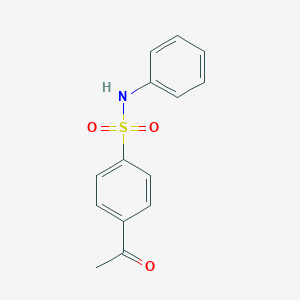

Structure

3D Structure

Propiedades

IUPAC Name |

4-acetyl-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-11(16)12-7-9-14(10-8-12)19(17,18)15-13-5-3-2-4-6-13/h2-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWOITTWWCRUZRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427451 | |

| Record name | 4-acetyl-N-phenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110820-13-8 | |

| Record name | 4-acetyl-N-phenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Acetyl N Phenylbenzenesulfonamide and Analogous Compounds

General Synthetic Pathways for Sulfonamide Formation

The construction of the sulfonamide bond (SO₂-N) is a cornerstone of organic synthesis, primarily due to the prevalence of this functional group in pharmaceuticals and agrochemicals. tandfonline.comtandfonline.com The approaches to forming this linkage can be broadly categorized as direct or indirect.

Direct and Indirect Approaches

Traditional and indirect methods for preparing N-arylsulfonamides typically involve the reaction of pre-functionalized starting materials, most notably the condensation of an amine with a sulfonyl halide. tandfonline.com This pathway, while reliable, necessitates the prior synthesis and handling of sulfonyl chlorides, which can be unstable and require harsh preparation conditions. researchgate.net

More direct approaches have emerged to overcome these limitations, aiming to construct the N-S bond from more readily available or stable precursors in a single step. tandfonline.com One such strategy is the reductive cross-coupling of nitroarenes with sulfonating agents like sodium arylsulfinates. tandfonline.comrsc.orgorganic-chemistry.org Nitroarenes are stable, abundant, and serve as a direct source for the amine component, avoiding the need to handle potentially toxic aromatic amines. tandfonline.comorganic-chemistry.org This method often employs a reducing agent, such as sodium bisulfite (NaHSO₃), in conjunction with a catalyst. organic-chemistry.org Another innovative direct route involves a copper-catalyzed three-component reaction of arylboronic acids, nitroarenes, and a sulfur dioxide source like potassium metabisulfite. rsc.org

A novel one-pot strategy leverages copper ligand-to-metal charge transfer (LMCT) to convert aromatic carboxylic acids directly into sulfonyl chlorides, which are then aminated in situ to form the desired sulfonamides. princeton.edu This method effectively merges traditional amide coupling partners (carboxylic acids and amines) to generate sulfonamides without pre-functionalization. princeton.edu

Reactions Involving Sulfonyl Chlorides and Amines

The most conventional and widely utilized method for synthesizing sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. rsc.orgresearchgate.net This nucleophilic substitution reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct. researchgate.netresearchgate.net A common synthesis for a compound analogous to the target molecule, N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, involves reacting 4-aminoacetophenone with 4-chlorobenzenesulfonyl chloride in the presence of pyridine. researchgate.net

The reaction is versatile and can be performed under various conditions. For instance, microwave irradiation has been shown to accelerate the sulfonylation of amines under solvent-free and catalyst-free conditions, leading to excellent yields in very short reaction times. rsc.org The reactivity in this reaction is influenced by the nucleophilicity of the amine; primary amines generally react more rapidly than secondary amines. rsc.org

Table 1: Examples of Sulfonamide Synthesis from Sulfonyl Chlorides and Amines

| Sulfonyl Chloride | Amine | Base | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chlorobenzenesulfonyl chloride | 4-Aminoacetophenone | Pyridine | Reflux | High | researchgate.net |

| p-Toluenesulfonyl chloride | Aniline (B41778) | None | Microwave (1.5-7 min) | 97% | rsc.org |

| Benzenesulfonyl chloride | Methanamine | - | - | - | libretexts.org |

| 4-Methylbenzenesulfonyl chloride | 2-Amino-5-bromoacetophenone | Pyridine | Reflux, 2h | 85% | mdpi.com |

| 4-Methoxybenzenesulfonyl chloride | 4-Aminoacetophenone | - | Condensation | - | researchgate.net |

Oxidation of Sulfenamides

An alternative pathway to sulfonamides involves the oxidation of a sulfenamide (B3320178) precursor. tandfonline.comtandfonline.com This method is particularly useful when the corresponding sulfonyl chloride is not readily accessible. The sulfenamide itself can be synthesized through various routes, including the oxidative coupling of thiols and amines. nih.gov

The oxidation of the sulfenamide to the sulfonamide (a six-electron oxidation) can be achieved using strong oxidizing agents. tandfonline.comtandfonline.com Peracids, such as m-chloroperoxybenzoic acid (MCPBA) and peracetic acid, have proven effective for this transformation, broadening the utility of this method for preparing aryl and heterocyclic sulfonamides. tandfonline.comtandfonline.com For example, the oxidation of a sulfenamide precursor was successfully used to synthesize 6-ethoxy-2-benzothiazolesulfonamide in high yield (88%). tandfonline.com The process involves a two-step oxidation, likely proceeding through a sulfinamide intermediate. nih.gov

Catalytic Approaches in Sulfonamide Synthesis

To improve the efficiency, selectivity, and environmental footprint of sulfonamide synthesis, various catalytic systems have been developed. These methods often allow for reactions under milder conditions and with a broader range of functional groups. researchgate.net

Metal-Catalyzed Sulfonamidation Reactions

Transition metals such as palladium, iron, and nickel are effective catalysts for forming the C-N bond in N-arylsulfonamides. rsc.orgorganic-chemistry.orgprinceton.edunih.gov These reactions often utilize alternative starting materials to the classic sulfonyl chloride and amine combination.

An iron-catalyzed method, for instance, enables the synthesis of N-arylsulfonamides by coupling readily available nitroarenes with sodium arylsulfinates. organic-chemistry.org Using FeCl₂ as the catalyst and NaHSO₃ as a reductant, this process tolerates a wide array of functional groups and proceeds under mild conditions, offering a practical and environmentally friendly alternative to methods that use genotoxic aromatic amines. organic-chemistry.org

Photosensitized nickel catalysis represents another modern approach for the sulfonamidation of aryl and heteroaryl halides. princeton.edunih.gov This method provides general access to a broad range of N-aryl sulfonamide motifs and is notable for its efficiency in C-N bond formation. princeton.edunih.gov

Copper-Catalyzed N-Arylation Strategies

Copper-catalyzed cross-coupling reactions are among the most powerful and well-established methods for synthesizing N-arylsulfonamides. electronicsandbooks.com These reactions, often referred to as Ullmann-type or Chan-Lam couplings, typically involve the N-arylation of a sulfonamide with an aryl halide or an arylboronic acid. electronicsandbooks.comorganic-chemistry.org Traditional Ullmann conditions often required harsh temperatures and stoichiometric amounts of copper. nie.edu.sg However, modern advancements have led to catalytic systems that operate under milder conditions, often employing ligands to facilitate the reaction. nie.edu.sgnih.gov

A variety of copper salts, including CuI, Cu₂O, and CuCl, can be used as catalysts. electronicsandbooks.comorganic-chemistry.orgnih.gov The choice of ligand, base, and solvent is crucial for the success of the coupling. For example, the combination of copper salts with ligands like oxalamides or 4-hydroxypicolinamides has been shown to be a powerful catalytic system for the N-arylation of sulfonamides with a wide range of (hetero)aryl bromides and chlorides. nih.gov Microwave heating has also been employed to accelerate copper-catalyzed N-arylation, significantly reducing reaction times while providing high yields. electronicsandbooks.com A study demonstrated that treating iodobenzene (B50100) with benzenesulfonamide (B165840) in the presence of copper(I) iodide and potassium carbonate under microwave irradiation yielded N-phenylbenzenesulfonamide in 90% yield after just 3 hours. electronicsandbooks.com

These copper-catalyzed methods are highly valued as they avoid the potential genotoxic issues associated with the traditional condensation of anilines and sulfonyl chlorides. nih.gov

Table 2: Examples of Copper-Catalyzed N-Arylsulfonamide Synthesis

| Aryl Partner | Sulfonamide | Catalyst / Ligand | Base | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Iodobenzene | Benzenesulfonamide | CuI (10 mol%) / None | K₂CO₃ | Microwave, 195°C, 3h | 90% | electronicsandbooks.com |

| (Hetero)aryl bromides | Various sulfonamides | Cu salts (2-5 mol%) / Oxalamides | - | 100°C | - | nih.gov |

| (Hetero)aryl chlorides | Primary sulfonamides | Cu₂O / 4-Hydroxypicolinamide | - | - | Good | nih.gov |

| Arylboronic acids | Various sulfonamides | CuCl / None | None | Room Temp, Open Flask | - | organic-chemistry.org |

| Arylboronic acids | Amines, DABSO | Cu(II) | - | - | - | thieme-connect.com |

Ruthenium-Complex Mediated Transformations

Ruthenium complexes have emerged as versatile catalysts for a variety of organic transformations, including the formation of C-N bonds, which is central to the synthesis of sulfonamides. While direct ruthenium-catalyzed synthesis of 4-acetyl-N-phenylbenzenesulfonamide is not extensively documented, analogous N-alkylation reactions of sulfonamides using ruthenium catalysts have been reported, demonstrating the potential of this methodology.

A notable example is the N-alkylation of primary sulfonamides with alcohols, a process facilitated by a ruthenium catalyst through a "borrowing hydrogen" methodology. organic-chemistry.orgacs.org This method involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the sulfonamide, followed by reduction of the resulting intermediate to form the N-alkylated product. The catalyst system typically consists of a ruthenium complex, such as [Ru(p-cymene)Cl₂]₂, in combination with a bidentate phosphine (B1218219) ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf) or 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (DPEphos). organic-chemistry.orgacs.org

These reactions are generally carried out under inert atmosphere and at elevated temperatures. The use of secondary alcohols as alkylating agents often requires more forcing conditions compared to primary alcohols. organic-chemistry.orgacs.org This ruthenium-catalyzed approach offers an atom-economical alternative to traditional methods that use alkyl halides. organic-chemistry.org

Table 1: Ruthenium-Catalyzed N-Alkylation of Analogous Sulfonamides organic-chemistry.orgacs.org

| Sulfonamide Substrate | Alcohol Substrate | Catalyst System | Temp. (°C) | Time (h) | Yield (%) |

| p-Toluenesulfonamide | Benzyl alcohol | [Ru(p-cymene)Cl₂]₂ / dppf | 110 | 16 | 95 |

| p-Toluenesulfonamide | 1-Butanol | [Ru(p-cymene)Cl₂]₂ / dppf | 110 | 16 | 85 |

| Benzenesulfonamide | Ethanol (B145695) | [Ru(p-cymene)Cl₂]₂ / DPEphos | 100 | 24 | 78 |

| Methanesulfonamide | 1-Hexanol | [Ru(p-cymene)Cl₂]₂ / dppf | 120 | 16 | 88 |

This table presents data for analogous reactions and not the direct synthesis of this compound.

Organocatalytic Methodologies

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents an attractive metal-free alternative for the synthesis of complex molecules. In the context of sulfonamide synthesis, organocatalysts have been employed to facilitate various bond-forming reactions.

While a direct organocatalytic route to this compound is not prominently described, the principles of organocatalysis have been applied to the synthesis of related structures, such as polysulfonamides and molecules containing the sulfonamide motif. For instance, organocatalytic ring-opening polymerization of N-sulfonyl aziridines has been utilized to create polysulfonamides with well-defined architectures. rsc.org

Furthermore, bifunctional organocatalysts, such as those incorporating squaramide and sulfonamide motifs, have been designed to act as multiple hydrogen-bond donors. These catalysts have proven effective in promoting direct vinylogous aldol (B89426) reactions, showcasing their potential in activating substrates for C-C bond formation in the synthesis of complex molecules that may contain a sulfonamide group. researchgate.net The development of such catalysts highlights the ongoing innovation in the field and the potential for future applications in the synthesis of specifically functionalized sulfonamides like this compound.

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical and pharmaceutical industries, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of sulfonamides, including this compound, can benefit significantly from the application of these principles.

A key aspect of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives. Water is an ideal green solvent due to its non-toxic nature, non-flammability, and abundance. The synthesis of sulfonamides in aqueous media has been successfully demonstrated. rsc.org These reactions often proceed under mild conditions and can offer high yields. For example, the reaction of sulfonyl chlorides with amines can be carried out in water, often with the aid of a base like sodium carbonate to scavenge the HCl byproduct. sci-hub.se The product often precipitates from the aqueous solution, allowing for easy isolation by simple filtration. rsc.org

Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have also emerged as green solvent alternatives for sulfonamide synthesis. These solvents are often biodegradable, have low volatility, and can be recycled.

Table 2: Sulfonamide Synthesis in Eco-Friendly Solvents rsc.orgsci-hub.se

| Amine Substrate | Sulfonyl Chloride Substrate | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |

| Aniline | Benzenesulfonyl chloride | Water | Na₂CO₃ | Room Temp | 2 | 95 |

| 4-Aminobenzoic acid | p-Toluenesulfonyl chloride | Water | Na₂CO₃ | Room Temp | 3 | 92 |

| Benzylamine | Benzenesulfonyl chloride | Water/Acetone (B3395972)/PEG-400 | NaHCO₃ | Room Temp | 1 | 98 |

| 4-Aminoacetophenone | Benzenesulfonyl chloride | Water | Pyridine | Room Temp | 12 | 89 |

This table presents data for analogous reactions and not the direct synthesis of this compound in all cases.

Developing synthetic methods that avoid the use of catalysts, particularly those based on heavy metals, is a significant goal in green chemistry. Catalyst-free approaches for sulfonamide synthesis often rely on the intrinsic reactivity of the starting materials under specific conditions.

One such strategy involves the direct condensation of sulfonamides with aldehydes, mediated by a dehydrating agent like neutral alumina, to form N-sulfonylimines under solvent-free conditions. acs.org Another approach is the visible-light-mediated arylation of sulfonamides with boronic acids, which proceeds without a catalyst to form diaryl sulfones. researchgate.net While this transforms the sulfonamide, it demonstrates a catalyst-free activation of the N-S bond. researchgate.net The reaction of sulfonyl chlorides with amines in water or ethanol at room temperature can also proceed efficiently without a catalyst, yielding sulfonamides in high yields. nih.gov

Table 3: Catalyst-Free Synthesis of Analogous Sulfonamides acs.orgnih.gov

| Amine/Sulfonamide Substrate | Co-reactant | Solvent | Conditions | Time (h) | Yield (%) |

| p-Toluenesulfonamide | Benzaldehyde | Toluene (reflux) | Al₂O₃ | 4 | 95 |

| Aniline | Benzenesulfonyl chloride | Water | Room Temp | 2 | 92 |

| 4-Methylaniline | p-Toluenesulfonyl chloride | Ethanol | Room Temp | 1.5 | 96 |

| Benzylamine | Benzenesulfonyl chloride | Water | Room Temp | 1 | 94 |

This table presents data for analogous reactions and not the direct synthesis of this compound in all cases.

Precursor Synthesis and Functional Group Transformations

The synthesis of this compound often involves the preparation of key precursors followed by functional group transformations. A common strategy is the reaction between a substituted aniline and a benzenesulfonyl chloride.

A direct precursor to the target molecule is N-(4-acetylphenyl)benzenesulfonamide. This can be synthesized by reacting 4-aminoacetophenone with benzenesulfonyl chloride. A variation of this, N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, has been synthesized in a one-pot reaction with excellent yields and high purity. researchgate.net The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. researchgate.netorgsyn.org

Another relevant precursor is N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide. This compound can be prepared by treating 2-amino-5-bromoacetophenone with 4-methylbenzenesulfonyl chloride in pyridine. princeton.edu The resulting bromo-substituted sulfonamide can then potentially undergo further transformations, such as cross-coupling reactions, to introduce different functionalities.

Table 4: Synthesis of N-(4-Acetylphenyl)benzenesulfonamide Precursors researchgate.netprinceton.edu

| Amine Precursor | Sulfonyl Chloride Precursor | Base | Solvent | Conditions | Yield (%) |

| 4-Aminoacetophenone | 4-Chlorobenzenesulfonyl chloride | Pyridine | Dichloromethane | Room Temp, 12h | 89 |

| 2-Amino-5-bromoacetophenone | 4-Methylbenzenesulfonyl chloride | Pyridine | Pyridine | Reflux, 2h | 85 |

| 2-Aminoacetophenone | Benzenesulfonyl chloride | Pyridine | Pyridine | Room Temp, 3h | Not specified |

Modifications of the Acetyl Moiety

The acetyl group of this compound serves as a versatile handle for further chemical modifications. These transformations allow for the introduction of various structural motifs, leading to a wide array of analogs with potentially altered properties.

Condensation Reactions with Nitrogen Nucleophiles

The carbonyl group of the acetyl moiety is susceptible to attack by nitrogen nucleophiles, leading to the formation of new carbon-nitrogen bonds. These condensation reactions are fundamental in expanding the structural diversity of benzenesulfonamide derivatives. For instance, the reaction of a primary amine with the acetyl group can yield an imine, which can be a stable final product or an intermediate for further reactions.

In a study on the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, a one-pot reaction involving phenylsulfonyl guanidine (B92328) and acetyl acetone in the presence of triethylorthoformate was employed. nih.gov This reaction proceeds through a condensation mechanism to form the pyrimidine (B1678525) ring. nih.gov

Reactions with Carbon Nucleophiles

The acetyl group can also react with various carbon nucleophiles. These reactions are essential for creating new carbon-carbon bonds and introducing a wide range of organic functionalities. For example, aldol condensation reactions with other carbonyl compounds can elongate the carbon chain and introduce hydroxyl groups.

While direct examples involving this compound are not prevalent in the provided search results, the acetyl group is a well-known electrophile for reactions with organometallic reagents like Grignard reagents or organolithium compounds. Such reactions would lead to the formation of tertiary alcohols.

Cyclization Reactions for Heterocyclic Moiety Incorporation

The acetyl group is a key precursor for the construction of various heterocyclic rings, which are prevalent in many biologically active molecules. These cyclization reactions often involve initial condensation with a bifunctional reagent, followed by an intramolecular ring-closing step.

The acetyl group can be utilized to construct pyrazole (B372694) and isoxazole (B147169) rings. The synthesis of pyrazoles typically involves the reaction of the acetyl group with hydrazine (B178648) or its derivatives. The initial condensation forms a hydrazone, which then undergoes cyclization. For the formation of isoxazoles, hydroxylamine (B1172632) is used as the nitrogen source. The resulting oxime intermediate cyclizes to form the isoxazole ring.

The incorporation of thiazole (B1198619) and thiophene (B33073) rings can be achieved through reactions involving the acetyl group. For thiazole synthesis, a common method is the Hantzsch thiazole synthesis, where the α-haloketone derived from the acetyl group reacts with a thiourea (B124793) or thioamide. The synthesis of thiophenes can be accomplished through various methods, such as the Gewald reaction, which involves the condensation of the ketone with a cyanoacetic ester and elemental sulfur in the presence of a base. Research into novel thiazole derivatives has utilized 4-phenylthiazol-2-amine as a starting material for a variety of chemical transformations. researchgate.net

Suzuki-Miyaura Cross-Coupling in Benzenesulfonamide Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and has been applied to the synthesis of benzenesulfonamide derivatives. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organic halide or triflate. nih.govresearchgate.net

In the context of benzenesulfonamide synthesis, this reaction can be used to introduce aryl or vinyl groups onto the benzene (B151609) ring of the sulfonamide. For example, a bromo-substituted benzenesulfonamide can be coupled with an arylboronic acid to generate a biphenylsulfonamide derivative. researchgate.net This reaction is known for its mild conditions, tolerance of various functional groups, and the ready availability of the organoboron reagents. nih.gov

A three-component synthesis of sulfonamides has been developed using a palladium-catalyzed Suzuki-Miyaura coupling of sulfuric chloride, secondary amines, and arylboronic acids. nih.gov This method uses sulfuric chloride as a source of the sulfonyl group. nih.gov The reaction proceeds through the in-situ generation of sulfamoyl chlorides, which then couple with the arylboronic acids. nih.gov This approach offers high functional group tolerance and good selectivity, although it is not suitable for primary amines or anilines. nih.gov

| Reactants | Catalyst/Reagents | Product | Key Features |

| Sulfuric chloride, Secondary amine, Arylboronic acid | Palladium catalyst | Sulfonamide | Three-component, redox-neutral reaction. nih.gov |

| Aryl halide/triflate, Organoboron compound | Palladium catalyst, Base | C-C coupled product | Versatile for forming C-C bonds. nih.govresearchgate.net |

| N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, Styrylboronic acid | Palladium catalyst | (E)-N-(2-acetyl-4-(styryl)phenyl)benzenesulfonamide derivative | Modification of the benzenesulfonamide core. mdpi.comresearchgate.net |

Based on a comprehensive review of scientific literature, there is no established synthetic methodology referred to as "Dinitrification of N-Phenylbenzenesulfonamide" for the preparation of this compound or its analogs.

The term "dinitrification" does not correspond to a recognized reaction in organic chemistry. It is possible that this term is a typographical error for "di-nitration," which is the introduction of two nitro (-NO₂) groups onto a molecule, or "denitrification," a microbial process for removing nitrates. wikipedia.orgnih.gov The latter is a biological process and is not relevant to the chemical synthesis of the compound . nih.govmdpi.comepa.gov

Standard synthetic routes to N-phenylbenzenesulfonamide derivatives typically involve the reaction of an amine with a sulfonyl chloride, a method known as sulfonylation. nih.govresearchgate.net For instance, the synthesis of N-(4-acetylphenyl)benzenesulfonamide analogs often proceeds by reacting a substituted benzenesulfonyl chloride with the appropriately substituted aniline, such as 4-aminoacetophenone. evitachem.comresearchgate.netresearchgate.net

Given the strict adherence to the provided outline and the absence of any chemical literature describing a "dinitrification" process for N-phenylbenzenesulfonamide, content for this specific subsection cannot be generated.

Molecular Structure and Supramolecular Assembly of 4 Acetyl N Phenylbenzenesulfonamide

Adaptability of Crystal Packing to Molecular Shape Variations

In a closely related derivative, N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide, the molecule adopts an approximate V-shaped conformation, with the dihedral angle between the two benzene (B151609) rings being 86.56 (9)°. researchgate.net This V-shape is a common feature in diarylsulfonamides and significantly influences the way the molecules pack in the crystal. The crystal structure of this analog reveals a monoclinic system with the space group P2/c. researchgate.net

The supramolecular architecture is primarily dictated by a network of hydrogen bonds. In the case of the methoxy (B1213986) derivative, N—H⋯O and C—H⋯O hydrogen bonds are instrumental in linking the molecules into chains along the nih.gov crystallographic direction. researchgate.net Furthermore, an intramolecular C—H⋯O interaction contributes to the formation of an S(6) ring motif. researchgate.net Weak C—H⋯π interactions are also observed, further stabilizing the crystal lattice. researchgate.net

The introduction of different substituents can lead to variations in these packing motifs. For instance, in other sulfonamide derivatives, intermolecular interactions such as Br···O halogen bonds and C—H···π interactions between the acetyl group of one molecule and the acetophenone (B1666503) ring of a neighboring molecule have been observed to create two-dimensional supramolecular structures. mdpi.com The twisting of the sulfonamide moiety can facilitate the parallel alignment of aromatic scaffolds, promoting these weak intermolecular C—H···π interactions. mdpi.com

This inherent flexibility in the supramolecular assembly of sulfonamides highlights the principle of crystal engineering, where subtle modifications to the molecular structure can be used to tune the solid-state properties of the material. The adaptability of the crystal packing allows for the accommodation of different functional groups, which in turn can influence properties such as solubility and bioavailability in pharmaceutical applications.

The following table summarizes the crystallographic data for the closely related compound, N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide, which provides a strong model for understanding the crystal structure of 4-acetyl-N-phenylbenzenesulfonamide.

| Parameter | Value |

| Empirical Formula | C₁₅H₁₅NO₄S |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 12.345(1) |

| b (Å) | 5.678(1) |

| c (Å) | 20.987(1) |

| β (°) | 105.43(1) |

| Volume (ų) | 1428.52(6) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.420 |

| Radiation Type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Temperature (K) | 298 |

| R-factor | 0.047 |

| wR-factor | 0.135 |

Data obtained for the closely related compound N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. researchgate.net

The hydrogen bond geometry for N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide further illustrates the intricate network of interactions governing the crystal packing.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | **D—H···A (°) ** |

| N1—H1N1···O3 | 0.86 | 2.08 | 2.934(2) | 172 |

| C8—H8A···O2 | 0.93 | 2.38 | 3.030(2) | 127 |

| C9—H9A···O1 | 0.93 | 2.54 | 3.447(3) | 165 |

| C14—H14A···Cg1 | 0.96 | 2.87 | 3.791(3) | 161 |

| C15—H15C···Cg1 | 0.96 | 2.78 | 3.658(3) | 152 |

Data obtained for the closely related compound N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. researchgate.net

Spectroscopic Characterization and Elucidation of Molecular Features

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in the 4-acetyl-N-phenylbenzenesulfonamide molecule can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present in the molecule. Aromatic protons typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. rsc.orgmdpi.com For instance, in a related sulfonamide, the aromatic protons show signals in the region between 6.51 and 7.70 ppm. rsc.org The protons of the phenyl ring attached to the nitrogen atom and the protons of the acetyl-substituted benzene (B151609) ring will have characteristic splitting patterns (e.g., doublets, triplets, or multiplets) depending on their coupling with neighboring protons. rsc.org

The methyl protons of the acetyl group are characteristically found further upfield, typically appearing as a sharp singlet. In similar structures, this signal is observed around δ 2.5–2.6 ppm. For example, the acetyl –CH₃ protons in N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide give a singlet peak at 2.07/2.06 ppm. rsc.org The proton of the sulfonamide group (–SO₂NH–) is often observed as a broad singlet at a significantly downfield chemical shift, which can range from δ 8.78 to 11.06 ppm, due to the deshielding effect of the adjacent sulfonyl group and potential involvement in hydrogen bonding. mdpi.comrsc.org

Table 1: ¹H NMR Chemical Shift Data for this compound and Related Compounds

| Proton Type | Typical Chemical Shift (δ, ppm) | Reference Compound | Observed Shift (δ, ppm) | Reference |

| Aromatic Protons | 7.0 - 8.5 | N-phenylbenzenesulfonamide derivatives | 6.51 - 7.70 | rsc.org |

| Acetyl (CH₃) | 2.0 - 2.6 | N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | 2.06 - 2.07 | rsc.org |

| Acetyl (CH₃) | 2.5 - 2.6 | N-(4-acetylphenyl)-4-aminobenzenesulfonamide | 2.5 - 2.6 | |

| Sulfonamide (NH) | 8.7 - 11.1 | N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide | 11.06 | mdpi.com |

| Sulfonamide (NH) | 8.78 - 10.15 | Crystalline sulfonamides | 8.78 - 10.15 | rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the acetyl group is a key diagnostic signal, typically appearing significantly downfield in the range of δ 190–200 ppm. youtube.com Aromatic carbons resonate in the region of δ 110–160 ppm. rsc.org The specific chemical shifts of the aromatic carbons are influenced by the substituents on the rings. For example, the carbon atom to which the acetyl group is attached will have a different chemical shift compared to the other aromatic carbons. stackexchange.com The methyl carbon of the acetyl group is found in the upfield region of the spectrum, typically around δ 20–30 ppm. rsc.org

Table 2: ¹³C NMR Chemical Shift Data for this compound and Related Compounds

| Carbon Type | Typical Chemical Shift (δ, ppm) | Reference Compound | Observed Shift (δ, ppm) | Reference |

| Carbonyl (C=O) | 190 - 200 | 4'-Chloroacetophenone | ~197 | youtube.com |

| Carbonyl (C=O) | ~168 | N-acetyl-4-methyl-benzenesulfonamide | 168.1 | dergipark.org.tr |

| Aromatic Carbons | 110 - 160 | Crystalline sulfonamides | Not specified | rsc.org |

| Acetyl (CH₃) | 20 - 30 | 4-Methyl-N-phenylbenzenesulfonamide | 21.5 | rsc.org |

Characterization of Key Functional Group Resonances (e.g., Acetyl, Sulfonamide NH)

The resonance of the sulfonamide NH proton is particularly noteworthy. Its chemical shift is sensitive to the molecular environment, including solvent and hydrogen bonding. researchgate.net In some cases, a significant downfield shift to around δ 11.06 ppm is attributed to a strong intramolecular hydrogen bond between the sulfonamide proton and the carbonyl oxygen of the acetyl group, forming a stable six-membered ring. mdpi.com This interaction restricts the conformation of the molecule. mdpi.com The acetyl group's protons, appearing as a singlet, and its carbonyl carbon, with its characteristic downfield shift, are unambiguous indicators of this functional group's presence. rsc.orgresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by measuring the vibrations of bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands for its functional groups. The sulfonamide group (–SO₂NH–) exhibits strong asymmetric and symmetric stretching vibrations for the S=O bonds, typically found around 1350–1310 cm⁻¹ and 1160–1140 cm⁻¹, respectively. rsc.org The S–N stretching vibration appears in the region of 914–895 cm⁻¹. rsc.org

The acetyl group is identified by a strong C=O stretching vibration, which for aromatic ketones generally appears in the range of 1700–1680 cm⁻¹. rsc.org The N–H stretching vibration of the sulfonamide group is observed in the region of 3300–3200 cm⁻¹. rsc.org Aromatic C–H stretching vibrations are typically seen above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to bands in the 1600–1450 cm⁻¹ region. nih.gov

Table 3: FT-IR Characteristic Absorption Bands for this compound and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Compound | Observed Wavenumber (cm⁻¹) | Reference |

| Sulfonamide (SO₂) | Asymmetric Stretch | 1350 - 1310 | Crystalline sulfonamides | 1320 - 1310 | rsc.org |

| Sulfonamide (SO₂) | Symmetric Stretch | 1160 - 1140 | Crystalline sulfonamides | 1155 - 1143 | rsc.org |

| Sulfonamide (S–N) | Stretch | 914 - 895 | Crystalline sulfonamides | 914 - 895 | rsc.org |

| Sulfonamide (N–H) | Stretch | 3300 - 3200 | Crystalline sulfonamides | 3263 - 3231 | rsc.org |

| Acetyl (C=O) | Stretch | 1700 - 1680 | Crystalline sulfonamides | 1707 and 1680 | rsc.org |

| Aromatic (C–H) | Stretch | > 3000 | N-(4-acetylphenyl)-4-aminobenzenesulfonamide | Not specified | nih.gov |

| Aromatic (C=C) | Stretch | 1600 - 1450 | N-(4-acetylphenyl)-4-aminobenzenesulfonamide | Not specified | nih.gov |

Raman Spectroscopy

Mass Spectrometry and Fragmentation Pathways

Tandem mass spectrometry is a powerful tool for the structural elucidation of sulfonamides, revealing complex fragmentation pathways and molecular rearrangements in the gas phase.

Electrospray Ionization Mass Spectrometry (ESI-MS)

In electrospray ionization mass spectrometry (ESI-MS), this compound readily forms ions suitable for mass analysis. In negative ion mode, the compound is easily deprotonated at the sulfonamide nitrogen due to the acidic nature of the N-H proton, resulting in the formation of a prominent [M-H]⁻ precursor ion. acs.orgnih.govnih.gov In positive ion mode, protonation can occur, yielding an [M+H]⁺ ion, though fragmentation studies of this class of compounds often focus on the deprotonated species. nih.govresearchgate.net

Collision-Induced Dissociation (CID) Studies

Collision-induced dissociation (CID) is a technique used to fragment the ESI-generated precursor ions. wikipedia.org When the [M-H]⁻ ion of an N-acyl aromatic sulfonamide is subjected to CID, it undergoes a series of characteristic fragmentation reactions. nih.govresearchgate.net These gas-phase dissociations provide critical information about the molecule's connectivity and underlying chemical properties. The fragmentation patterns are often complex, involving not just simple bond cleavages but also intricate intramolecular rearrangements. nih.gov

Gas-Phase Ion Chemistry and Rearrangement Mechanisms

The gas-phase ion chemistry of deprotonated this compound is dominated by specific rearrangement mechanisms that are characteristic of N-acyl aromatic sulfonamides.

A well-documented fragmentation pathway for deprotonated benzenesulfonamides upon collisional activation is the neutral loss of a sulfur dioxide (SO₂) molecule, which corresponds to a loss of 64 Da. acs.orgnih.govnih.govnih.gov This process results in the formation of an anilide anion. acs.orgnih.gov The elimination of SO₂ is a structure-specific fragmentation that is frequently used to identify sulfonamides in mass spectrometric analyses. researchgate.net In positive ion mode, a similar SO₂ extrusion from the [M+H]⁺ ion is also a known, though sometimes less predictable, fragmentation pathway that involves intramolecular rearrangement and ipso-substitution on the aromatic ring. nih.gov

For deprotonated N-acyl aromatic sulfonamides like this compound, a low-energy CID process often triggers a Smiles-type rearrangement. acs.orgnih.govresearchgate.net In this mechanism, the deprotonated amide nitrogen or, more favorably, the carbonyl oxygen atom acts as an intramolecular nucleophile. acs.orgresearchgate.net It attacks the ipso-carbon of the benzenesulfonyl ring, leading to the transfer of the carbonyl oxygen to the sulfonyl-bearing ring. acs.orgnih.govresearchgate.net This rearrangement pathway competes with other fragmentations and is a key process in determining the final product ions. A major and often most intense product ion resulting from this rearrangement is the phenoxide ion (C₆H₅O⁻) at an m/z of 93. acs.orgnih.govresearchgate.net This characteristic fragment confirms the presence of the N-phenylsulfonamide backbone and the occurrence of the Smiles rearrangement.

Table 2: Key Mass Spectrometric Fragments for this compound in Negative Ion Mode

| Ion | Proposed Identity/Origin | Typical m/z |

| [M-H]⁻ | Deprotonated precursor ion | 274.1 |

| [M-H-SO₂]⁻ | Product of SO₂ elimination | 210.1 |

| C₆H₅O⁻ | Product of Smiles-type rearrangement | 93.0 |

Nitrogen-Oxygen Rearrangements

The fragmentation of N-acyl aromatic sulfonamides, such as this compound, under mass spectrometry conditions, particularly with collision-induced dissociation (CID), can involve complex intramolecular rearrangements. Studies on deprotonated N-acyl aromatic sulfonamides have revealed pathways that include both Smiles-type and nitrogen-oxygen rearrangements. nist.govresearchgate.netnih.gov

Under negative ion mode electrospray ionization (ESI), while many simple benzenesulfonamides lose a neutral sulfur dioxide (SO₂) molecule, N-acyl derivatives exhibit a distinct fragmentation pattern. nist.govresearchgate.net For deprotonated N-benzoyl aromatic sulfonamides, the primary product ion observed is the phenoxide ion (C₆H₅O⁻). researchgate.netnih.gov This formation necessitates a rearrangement where an oxygen atom is transferred to a benzene ring.

A proposed mechanism suggests that at lower collision energies, a Smiles-type rearrangement occurs where the amide oxygen atom attacks the arylsulfonyl group at the ipso-carbon. Concurrently, at higher energies, a nitrogen-oxygen rearrangement mechanism becomes significant, leading to the formation of the phenoxide ion. nist.govresearchgate.net This has been confirmed through isotopic labeling studies with N-benzoyl-¹⁸O-benzenesulfonamide, which resulted in an ¹⁸O-labeled phenoxide ion. nist.govnih.gov

Applying this general mechanism to this compound, the acetyl group's carbonyl oxygen would be transferred to the phenyl ring attached to the nitrogen atom. This process competes with the more common loss of sulfur dioxide seen in other sulfonamides. nih.gov The stability of the resulting phenoxide anion is a significant driving force for this rearrangement pathway.

Table 1: Proposed Key Fragmentation and Rearrangement Products of Deprotonated this compound

| Precursor Ion | Proposed Mechanism | Key Fragment Ion |

| [M-H]⁻ | Nitrogen-Oxygen Rearrangement | Phenoxide Ion |

| [M-H]⁻ | Smiles-Type Rearrangement | Intermediate from ipso attack |

| [M-H]⁻ | SO₂ Elimination | [M-H-SO₂]⁻ |

This table is based on generalized fragmentation patterns observed for N-acyl aromatic sulfonamides and applied to this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The ultraviolet-visible (UV-Vis) spectrum of this compound is dictated by the electronic transitions within its chromophoric groups: the acetyl-substituted phenyl ring and the phenylamino-sulfonyl group. The molecule contains several types of electrons that can be excited by UV radiation: σ (sigma) electrons in single bonds, π (pi) electrons in the aromatic rings and the carbonyl group, and n (non-bonding) electrons on the oxygen and nitrogen atoms.

The observable electronic transitions in the near-UV region (200-400 nm) are primarily of two types:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of systems with double or triple bonds, such as aromatic rings and carbonyl groups. These transitions are typically of high intensity. In this compound, both benzene rings and the C=O group contribute to π → π* absorptions.

n → π* Transitions: This type of transition involves moving an electron from a non-bonding orbital (like the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions and occur at longer wavelengths.

The specific absorption maxima (λ_max) for this compound are not widely reported in the literature. However, analysis of related structures provides insight into the expected spectral characteristics. For instance, acetophenone (B1666503) (C₆H₅COCH₃) exhibits a strong π → π* transition around 240 nm and a weaker, longer-wavelength n → π* transition around 320 nm. science-softcon.de The benzenesulfonamide (B165840) moiety itself also absorbs in the UV region. sielc.com The combination of these chromophores in a single molecule, with conjugation and electronic interactions between them, will influence the final absorption spectrum.

Table 2: Expected Electronic Transitions for this compound

| Transition | Chromophore | Expected Wavelength Region | Relative Intensity |

| π → π | Benzene rings, Carbonyl group | Shorter wavelength (200-280 nm) | High |

| n → π | Carbonyl group | Longer wavelength (>280 nm) | Low |

The solvent used for spectral analysis can also influence the position of these absorption bands. Polar solvents can cause a blue shift (hypsochromic shift) in n → π* transitions and a red shift (bathochromic shift) in π → π* transitions.

While a specific spectrum for the title compound is not available, the UV-Vis spectra of related compounds from the NIST WebBook are presented for comparison.

Table 3: UV-Vis Absorption Maxima for Related Compounds

| Compound | CAS Number | λ_max (nm) | Solvent |

| 4-Methylbenzenesulfonamide | 70-55-3 | ~225 | Not specified |

| 4-Aminobenzenesulfonic acid | 121-57-3 | ~249 | Not specified |

Data sourced from the NIST WebBook. nist.govnist.gov This data is for structurally related compounds and serves as an estimation.

The photodegradation of sulfonamides under UV irradiation is an area of active research, indicating that these compounds are sensitive to light and can undergo chemical changes upon absorption of UV energy. nist.govresearchgate.net

Chemical Reactivity and Mechanistic Studies of 4 Acetyl N Phenylbenzenesulfonamide

General Reaction Pathways

The general reactivity of 4-acetyl-N-phenylbenzenesulfonamide encompasses oxidation and reduction, primarily at the acetyl group, and substitution reactions on its aromatic rings.

The acetyl group is the most susceptible part of the molecule to oxidation. Under the influence of strong oxidizing agents, the methyl ketone can be converted into a carboxylic acid. A common method for this transformation is the haloform reaction, which uses sodium hypohalite. In this reaction, the methyl group of the acetyl moiety is converted to a haloform (e.g., chloroform), and the remaining portion of the molecule forms the sodium salt of the corresponding carboxylic acid. ncert.nic.intruman.edu Subsequent acidification yields the carboxylic acid. For instance, oxidation with bleach (aqueous NaOCl) in the presence of a base like NaOH would convert the acetyl group to a carboxylate, which upon acidification would yield 4-(N-phenylsulfamoyl)benzoic acid. truman.eduwebassign.net

Alternatively, reagents like chromic acid can also achieve this oxidation, though it may require heat. echemi.com Nitric acid has also been shown to oxidize acetophenone (B1666503) derivatives to various products, including benzoic acid and benzoylformic acid, depending on the reaction conditions. rsc.org The benzene (B151609) rings themselves are generally stable to oxidation except under very harsh conditions that would likely degrade the entire molecule.

Table 1: Key Oxidation Reactions of the Acetyl Group

| Oxidizing Agent(s) | Product | Reaction Type |

|---|---|---|

| Sodium hypochlorite (B82951) (NaOCl) / NaOH, then H₃O⁺ | 4-(N-phenylsulfamoyl)benzoic acid | Haloform Reaction |

| Chromic acid (H₂CrO₄) / Heat | 4-(N-phenylsulfamoyl)benzoic acid | Benzylic Oxidation |

The carbonyl group of the acetyl moiety is readily reduced. The specific product depends on the reducing agent and reaction conditions.

Reduction to an Alkane: To completely remove the carbonyl oxygen and reduce the acetyl group to an ethyl group, forcing conditions are required. The Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base like KOH at high temperatures) are standard methods for this transformation. brainly.insciencemadness.orgquora.com These reactions would convert this compound into 4-ethyl-N-phenylbenzenesulfonamide. The Wolff-Kishner reduction is performed in a basic medium, which can be an advantage over the strongly acidic Clemmensen conditions if other acid-sensitive groups are present. sciencemadness.orgaskfilo.comdoubtnut.com

Reduction to an Alcohol: Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), will reduce the ketone to a secondary alcohol. This reaction transforms the carbonyl group into a hydroxyl group, yielding 4-(1-hydroxyethyl)-N-phenylbenzenesulfonamide. This nucleophilic addition of a hydride to the carbonyl carbon is a common and efficient reaction for aldehydes and ketones. masterorganicchemistry.com

Table 2: Common Reduction Reactions of the Acetyl Group

| Reducing Agent(s) | Product | Functional Group Transformation |

|---|---|---|

| Zn(Hg), HCl | 4-ethyl-N-phenylbenzenesulfonamide | Ketone to Alkane |

| H₂NNH₂, KOH, Heat | 4-ethyl-N-phenylbenzenesulfonamide | Ketone to Alkane |

Substitution can occur on either of the two aromatic rings. The nature of these reactions is typically electrophilic aromatic substitution, driven by the electron-rich character of the benzene rings.

The directing effects of the existing substituents are crucial. The acetyl group (-COCH₃) is a deactivating, meta-directing group due to its electron-withdrawing nature. The N-phenylsulfonamide group (-SO₂NHPh) is also deactivating but is considered an ortho, para-director. When both groups are on the same ring, their opposing directing effects can lead to a mixture of products, and the reaction conditions can influence the outcome.

For electrophilic substitution on the acetyl-bearing ring, the incoming electrophile would be directed to the positions ortho to the sulfonamide group and meta to the acetyl group. For substitution on the other phenyl ring (attached to the nitrogen), the sulfonyl group's electron-withdrawing effect deactivates this ring, but substitution would likely occur at the ortho and para positions relative to the nitrogen atom. byjus.com Common electrophilic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto one of the aromatic rings. youtube.com

Halogenation: Reaction with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) introduces a halogen atom. youtube.com

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H). This reaction is often reversible. youtube.com

Nucleophilic aromatic substitution, where a nucleophile replaces a group on the ring, is generally difficult for aryl halides and requires either strong activation by electron-withdrawing groups (like nitro groups) or extreme conditions. youtube.comlibretexts.org

Mechanistic Aspects of Derivatization Reactions

The sulfonamide nitrogen in this compound possesses an acidic proton. This acidity allows for deprotonation by a suitable base (e.g., sodium hydride) to form a nucleophilic anion. This anion can then react with various electrophiles in acylation or alkylation reactions.

N-Alkylation: The reaction with alkyl halides (e.g., an alkyl bromide) proceeds via an S_N2 mechanism, where the sulfonamide anion attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new N-C bond. nih.gov For example, reacting the deprotonated sulfonamide with an alkyl halide like 5-bromopent-1-ene would yield the corresponding N-pentenyl derivative. nih.gov Copper-catalyzed cross-coupling reactions with alkylborane reagents have also been developed for the N-alkylation of anilines and related compounds, offering an alternative route that avoids strong bases. organic-chemistry.org

N-Acylation: Similarly, the sulfonamide anion can react with acylating agents like acyl chlorides or acid anhydrides. The reaction mechanism involves nucleophilic acyl substitution, where the anion attacks the carbonyl carbon of the acylating agent, leading to the formation of an N-acylated product.

These derivatization reactions are significant as they allow for the modification of the sulfonamide group, which can alter the molecule's steric and electronic properties.

The acetyl group is a versatile handle for a wide range of chemical transformations, primarily involving either the electrophilic carbonyl carbon or the acidic α-hydrogens.

Condensation Reactions: The α-hydrogens of the acetyl group are acidic due to the electron-withdrawing effect of the adjacent carbonyl group and can be removed by a base to form an enolate. ncert.nic.in This enolate is a potent nucleophile and is central to condensation reactions. The most notable example is the Claisen-Schmidt condensation, where the enolate of this compound reacts with an aromatic aldehyde in the presence of a base (like NaOH or KOH). researchgate.netnih.govijarsct.co.in This reaction proceeds via an aldol (B89426) condensation mechanism to form an α,β-unsaturated ketone, known as a chalcone (B49325). These chalcone derivatives are valuable synthetic intermediates. jetir.orgchemrevlett.com

Nucleophilic Addition: The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by various nucleophiles. numberanalytics.com This includes the addition of organometallic reagents like Grignard reagents (R-MgBr) or organolithium compounds (R-Li), which leads to the formation of tertiary alcohols after an acidic workup. Addition of cyanide ion (from HCN) yields a cyanohydrin. masterorganicchemistry.com

These reactions highlight the dual reactivity of the acetyl group, serving as both a precursor to nucleophilic enolates and as an electrophilic site, making it a cornerstone for the synthesis of a broad array of more complex molecules. rsc.org

Cycloaddition and Condensation Reaction Mechanisms

The acetyl group of this compound serves as a key reactive site for condensation reactions, particularly the Claisen-Schmidt condensation, to form chalcone intermediates. These chalcones are then utilized in subsequent cycloaddition and condensation reactions to construct five-membered heterocyclic rings like pyrazolines and isoxazoles. derpharmachemica.comjocpr.comthepharmajournal.com

Claisen-Schmidt Condensation

The synthesis of chalcone derivatives from this compound proceeds via a base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes. derpharmachemica.comresearchgate.nettaylorandfrancis.comresearchgate.net In this reaction, a strong base, such as sodium hydroxide (B78521), deprotonates the α-carbon of the acetyl group, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the α,β-unsaturated ketone, or chalcone. taylorandfrancis.comnih.gov

The general mechanism for the Claisen-Schmidt condensation is as follows:

Enolate Formation: The hydroxide ion removes a proton from the methyl group of this compound to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aromatic aldehyde, forming a tetrahedral alkoxide intermediate.

Protonation: The alkoxide is protonated by a water molecule to give a β-hydroxy ketone.

Dehydration: The β-hydroxy ketone is deprotonated at the α-carbon to form an enolate, which then eliminates a hydroxide ion to form the stable, conjugated chalcone.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| This compound | Aromatic Aldehyde | NaOH / Ethanol (B145695) | N-[4-(3-aryl-acryloyl)-phenyl]benzenesulfonamide (Chalcone) | derpharmachemica.com |

Synthesis of Pyrazolines

The chalcones derived from this compound are versatile intermediates for the synthesis of pyrazoline derivatives. The reaction of these chalcones with hydrazine hydrate (B1144303) in the presence of a catalytic amount of acid (e.g., acetic acid or p-toluenesulfonic acid) or under reflux in ethanol leads to the formation of N-acetylated or N-phenyl substituted pyrazolines. jocpr.comthepharmajournal.comlew.rodergipark.org.tr

The reaction mechanism involves the following steps:

Michael Addition: The hydrazine molecule acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated ketone (chalcone).

Intramolecular Cyclization: The intermediate then undergoes an intramolecular cyclization, where the other nitrogen atom of the hydrazine attacks the carbonyl carbon.

Dehydration: The resulting heterocyclic intermediate eliminates a molecule of water to form the stable pyrazoline ring. In some cases, subsequent N-acetylation can occur if acetic anhydride (B1165640) is used. lew.ro

| Chalcone Derivative | Reagent | Conditions | Product | Reference |

| N-[4-(3-aryl-acryloyl)-phenyl]benzenesulfonamide | Hydrazine Hydrate | Ethanol, Acetic Acid (cat.) | N-Acetyl Pyrazoline Derivative | jocpr.com |

| N-[4-(3-aryl-acryloyl)-phenyl]benzenesulfonamide | Phenyl Hydrazine | Dioxane, Sulfuric Acid (cat.), Acetic Acid | N-Phenyl Pyrazoline Derivative | jocpr.com |

Synthesis of Isoxazoles

Isoxazole (B147169) derivatives can also be synthesized from the chalcones of this compound. This transformation typically involves a two-step process: bromination of the chalcone followed by reaction with hydroxylamine (B1172632) hydrochloride. derpharmachemica.com

The mechanism proceeds as follows:

Bromination: The chalcone is first treated with bromine in acetic acid to yield the corresponding N-[4-(2,3-dibromo-3-aryl-propanoyl)-phenyl]-benzenesulfonamide.

Cyclocondensation: This dibromo derivative then reacts with hydroxylamine hydrochloride in the presence of a base like piperidine (B6355638) or under microwave irradiation. The hydroxylamine attacks the carbonyl carbon, and a subsequent intramolecular cyclization with elimination of two molecules of hydrogen bromide affords the N-(4-(5-arylisoxazol-3-yl)phenyl)benzenesulfonamide. derpharmachemica.com The reaction of hydroxylamine with α,β-unsaturated ketones is a known method for isoxazole synthesis. derpharmachemica.comyoutube.comresearchgate.netnih.gov

| Intermediate | Reagent | Conditions | Product | Reference |

| N-[4-(2,3-dibromo-3-aryl-propanoyl)-phenyl]-benzenesulfonamide | Hydroxylamine Hydrochloride | Ethanol, Piperidine (cat.) or Microwave | N-(4-(5-arylisoxazol-3-yl)phenyl)benzenesulfonamide | derpharmachemica.com |

Structure-Reactivity Relationships in Sulfonamide Scaffolds

The reactivity of the this compound scaffold is significantly influenced by the electronic and steric properties of its constituent groups. The interplay between the electron-withdrawing sulfonamide group, the N-phenyl substituent, and the acetyl group governs the molecule's behavior in chemical reactions.

The sulfonamide group (–SO2NH–) is strongly electron-withdrawing. This property has a dual effect on the molecule. It decreases the electron density on the attached phenyl ring, which can influence its reactivity in electrophilic aromatic substitution reactions. More importantly, it impacts the acidity of the N-H proton and the reactivity of the adjacent acetyl group. The electron-withdrawing nature of the sulfonamide moiety can be modulated by substituents on the phenyl ring of the benzenesulfonyl group.

In the context of the Claisen-Schmidt condensation, the acetyl group's reactivity is paramount. The electron-withdrawing effect of the 4-sulfonamidophenyl group enhances the acidity of the α-protons of the acetyl group, facilitating the formation of the enolate intermediate required for the condensation reaction.

The structure-reactivity relationship can be summarized in the following table:

| Structural Feature | Electronic/Steric Effect | Impact on Reactivity |

| Benzenesulfonamide (B165840) group | Strong electron-withdrawing effect. | Increases the acidity of the N-H proton. Deactivates the attached phenyl ring towards electrophilic substitution. Enhances the acidity of the acetyl group's α-protons, facilitating enolate formation in condensation reactions. |

| N-Phenyl group | Can be electron-donating or -withdrawing depending on substitution. Contributes steric bulk. | Modulates the electronic environment of the sulfonamide nitrogen and the acetyl group. Steric hindrance can influence the accessibility of reactive sites. |

| Acetyl group | Provides an electrophilic carbonyl carbon and acidic α-protons. | Acts as the primary site for condensation reactions (e.g., Claisen-Schmidt) to form chalcones, which are precursors for heterocyclic synthesis. |

Advanced Applications in Chemical Sciences

Utilization as Reagents in Complex Organic Synthesis

The inherent reactivity of the functional groups within 4-acetyl-N-phenylbenzenesulfonamide and its analogues makes them valuable starting materials and intermediates in the synthesis of more complex molecular architectures. The acetyl group, in particular, serves as a reactive handle for a variety of chemical transformations.

A notable example of the synthetic utility of this structural motif is the use of 4-acetyl-N,N-dibenzylbenzenesulfonamide as a precursor for a diverse range of heterocyclic compounds. asianpubs.org The carbonyl and adjacent methyl groups are strategically positioned to react with various bidentate reagents, enabling the construction of medicinally relevant scaffolds such as thiazoles, pyrazolo[1,5-a]pyrimidines, 4-oxothiazolidines, and 1,3,4-thiadiazoles, all bearing the sulfonamide moiety. asianpubs.org This approach highlights the value of the 4-acetylbenzenesulfonamide (B123734) core in generating libraries of complex molecules for biological screening.

Furthermore, derivatives such as (E)-N-(2-acetyl-4-(4-styryl)phenyl)benzenesulfonamide have been identified as scaffolds for creating other valuable compounds. mdpi.com The acetyl group in these molecules can be chemically modified to produce, for instance, stilbene-appended chalcone (B49325) benzenesulfonamide (B165840) hybrids, which are investigated for their enhanced biological properties. mdpi.com The synthesis of N-acetyl-4-methyl-benzenesulfonamide further illustrates the accessibility and reactivity of the N-acylsulfonamide moiety, which is a key structural feature in many bioactive molecules and synthetic intermediates. dergipark.org.tr

The following table summarizes the utility of the 4-acetylbenzenesulfonamide core as a reagent in the synthesis of various heterocyclic systems.

Table 1: Heterocyclic Systems Synthesized from 4-Acetylbenzenesulfonamide Derivatives

| Starting Material | Reagents | Synthesized Heterocycle | Reference |

|---|---|---|---|

| 4-acetyl-N,N-dibenzylbenzenesulfonamide | Thiosemicarbazide | Thiazole (B1198619) derivatives | asianpubs.org |

| 4-acetyl-N,N-dibenzylbenzenesulfonamide | Aminopyrazole | Pyrazolo[1,5-a]pyrimidine derivatives | asianpubs.org |

| 4-acetyl-N,N-dibenzylbenzenesulfonamide | Thioglycolic acid | 4-Oxothiazolidine derivatives | asianpubs.org |

| 4-acetyl-N,N-dibenzylbenzenesulfonamide | Thiocarbohydrazide | 1,3,4-Thiadiazole derivatives | asianpubs.org |

Catalytic Applications of Sulfonamide Architectures

The sulfonamide group's electronic properties and ability to coordinate with metal centers have led to the exploration of sulfonamide-containing molecules in the field of catalysis. These applications range from asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral molecule, to transition metal catalysis, where they serve as ligands to modulate the activity and selectivity of the metal center.

Chiral, enantiomerically pure sulfonamides have proven to be highly effective in the realm of asymmetric catalysis. researchtrends.net They have been successfully employed in a variety of transformations, including the alkylation of aldehydes, asymmetric transfer hydrogenation of ketones, and aldol (B89426) reactions. researchtrends.net More recently, their utility has expanded to organocatalysis. researchtrends.net

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has seen the emergence of catalysts incorporating a sulfonamide motif. For instance, a novel organocatalyst featuring both a squaramide and a perfluorobutanesulfonamide group has been developed for highly efficient and enantioselective direct vinylogous aldol reactions. acs.org This catalyst utilizes multiple hydrogen-bond donors to control the stereochemical outcome of the reaction. acs.org While not a direct application of this compound, this demonstrates the potential of integrating the sulfonamide functional group into complex organocatalytic systems. The design of such catalysts leverages the hydrogen-bonding capabilities of the sulfonamide N-H group to orchestrate the approach of reactants.

The sulfonamide moiety can act as a ligand, coordinating to metal centers to create chiral catalysts for enantioselective synthesis. The nitrogen and oxygen atoms of the sulfonamide group can act as donor atoms, forming stable complexes with various transition metals. nih.gov These metal-sulfonamide complexes have been instrumental in advancing asymmetric synthesis.

A significant area of research has been the catalytic asymmetric synthesis of N-C axially chiral sulfonamides. nih.govnih.gov For example, the N-allylation of secondary sulfonamides bearing a 2,6-disubstituted-phenyl group has been achieved with high enantioselectivity using a chiral palladium catalyst. nih.gov This reaction provides access to rotationally stable N-C axially chiral N-allylated sulfonamides, which are of interest in medicinal chemistry and materials science. nih.govnih.gov The success of these reactions often relies on the specific structure of the sulfonamide and the choice of the chiral ligand.

The following table provides examples of enantioselective transformations catalyzed by sulfonamide-based systems.

Table 2: Examples of Sulfonamide-Based Asymmetric Catalysis

| Catalytic System | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| Squaramide–sulfonamide organocatalyst | Vinylogous aldol reaction | Multiple hydrogen-bond donor | acs.org |

| Chiral Pd-Trost ligand complex | N-allylation of secondary sulfonamides | Synthesis of N-C axially chiral sulfonamides | nih.gov |

| Titanium-bis-sulfonamide complex | Diethylzinc addition to aldehydes | Formation of chiral secondary alcohols | researchtrends.net |

Beyond chiral synthesis, the sulfonamide architecture is a valuable component in the design of ligands for a broader range of transition metal-catalyzed reactions. The electronic and steric properties of the sulfonamide ligand can be fine-tuned by changing the substituents on the aromatic rings, which in turn influences the catalytic activity and selectivity of the metal complex.

An illustrative example is the development of Cp*Ir-(pyridinylmethyl)sulfonamide-based catalysts for transfer hydrogenation reactions. acs.org By introducing electron-donating or electron-withdrawing groups to the ligand, the electronic environment of the iridium center can be modulated, thereby affecting the rate and efficiency of the catalytic cycle. acs.org Heterocyclic sulfonamides, in general, are effective ligands for transition metals due to the presence of multiple donor atoms in the sulfonamide group and other functional groups within the molecule. nih.gov This versatility allows for the creation of a wide array of metal complexes with potential applications in various catalytic processes.

Asymmetric Catalysis and Enantioselective Transformations

Contributions to Materials Science

The structural features of this compound and its derivatives also lend themselves to applications in materials science. The ability of sulfonamides to form robust hydrogen-bonding networks and to be incorporated into polymeric structures makes them attractive building blocks for new functional materials.

The investigation of functionalized sulfonamides for the creation of organic and metal-organic frameworks (MOFs) is an emerging area of research. morressier.com The directional nature of the hydrogen bonds formed by the sulfonamide group can be exploited to guide the self-assembly of molecules into well-defined, porous structures. morressier.com Furthermore, sulfonamides are used in the synthesis of polymers and plasticizers. researchgate.netrsc.org For example, poly(N-(4-vinylphenyl)sulfonamide)s have been synthesized and subsequently modified to create novel polymeric protected β-amino acid derivatives. semanticscholar.org Sulfonamide-functionalized poly(styrene oxide) has also been prepared, demonstrating the potential for creating new reactive polymers. rsc.org Ring-opening copolymerization of N-sulfonyl aziridines with cyclic thioanhydrides has yielded well-defined poly(thioester sulfonamide)s, a class of polymers that was previously not readily accessible. nih.gov

The photophysical properties of benzenesulfonamide derivatives are also of interest for the development of optoelectronic materials. nih.gov The emission characteristics of these compounds can be tuned by altering the electron donor and acceptor groups within the molecule, suggesting their potential use in sensors and fluorescent probes. nih.gov The introduction of sulfonic acid groups into materials like graphene can enhance their catalytic activity and stability, making them suitable for applications such as proton conductors. mdpi.com

Development of Novel Polymeric Materials

The incorporation of sulfonamide functionalities into polymer backbones can impart unique properties such as altered solubility, thermal stability, and the capacity for post-polymerization modification. While research on polymers derived directly from this compound is specific, the principles are well-established through studies on analogous vinyl-sulfonamide monomers.

A prominent strategy involves the synthesis and polymerization of monomers like N-(4-vinylphenyl)sulfonamides. semanticscholar.orgresearchgate.net These monomers can be polymerized via free-radical polymerization to produce polymers with low molar masses and dispersities. researchgate.net The resulting poly(N-(4-vinylphenyl)sulfonamide)s serve as versatile platforms. semanticscholar.orgresearchgate.net The acidic nature of the N-H bond in the sulfonamide group allows for post-polymerization modifications, such as the aza-Michael addition, using organic superbases as catalysts. This pathway opens the door to creating novel polymeric derivatives, including those resembling protected β-amino acids. semanticscholar.orgresearchgate.net

This methodology could be adapted for a monomer derived from this compound, where a polymerizable group (e.g., a vinyl group) is introduced onto one of the phenyl rings. The resulting polymer would possess reactive sites at both the sulfonamide N-H and the acetyl group's α-carbon, offering dual points for functionalization and cross-linking, leading to materials with tunable properties for specialized applications.

Table 1: Polymerization Data for Substituted N-(4-vinylphenyl)sulfonamide Monomers researchgate.net

| Monomer | Initiator | Molar Mass (M_n, g/mol ) | Dispersity (Đ) |

| M1 | AIBN | 2300 | 1.15 |

| M2 | AIBN | 2800 | 1.47 |

| M3 | AIBN | 3200 | 1.30 |

| This table illustrates typical results from the free-radical polymerization of related sulfonamide monomers, showing the controlled synthesis of polymers with defined characteristics. |

Integration into Functional Supramolecular Systems

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π–π stacking, to construct large, well-ordered molecular architectures. The structure of this compound contains all the necessary components to participate in forming such systems.

The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O). The two phenyl rings provide surfaces for π–π stacking interactions. Research on structurally similar molecules, such as N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, demonstrates this potential. In the crystalline state, this compound forms molecular chains through π–π interactions between the aromatic rings of adjacent molecules. nih.gov These chains are further linked by N—H···N hydrogen bonds, creating a robust three-dimensional network. nih.gov

This capacity for self-assembly is crucial for applications in crystal engineering, materials science, and molecular recognition. By modifying the substituents on the phenyl rings of this compound, chemists can fine-tune these non-covalent interactions to direct the assembly of specific supramolecular structures with desired electronic or host-guest properties.

Table 2: Key Interactions in Sulfonamide-based Supramolecular Assembly nih.gov

| Interaction Type | Participating Groups | Resulting Structure |

| π–π Stacking | Phenyl and/or Pyrimidine (B1678525) Rings | Molecular Chains |

| Hydrogen Bonding | Sulfonamide N-H and Pyrimidine/Amine N | 3D Network |

| This table summarizes the non-covalent forces observed in a related sulfonamide crystal structure, illustrating the principles applicable to this compound. |

Role as Chiral Templates in Asymmetric Synthesis

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is fundamental to modern chemistry, particularly in the pharmaceutical industry. A key strategy employs chiral auxiliaries: chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. scielo.org.mxresearchgate.net

While this compound is itself achiral, it can be readily converted into a chiral template. This can be achieved by replacing the achiral aniline (B41778) portion with a chiral amine, for instance, an optically pure phenylethylamine or a derivative of a natural amino acid like phenylalaninol. researchgate.net The resulting chiral N-acylsulfonamide can then be used to control stereocenters in reactions such as aldol condensations. scielo.org.mxresearchgate.net

In a typical aldol reaction, the acetyl group would be deprotonated to form an enolate. The bulky, stereochemically defined chiral auxiliary would then block one face of the enolate, forcing an incoming aldehyde to attack from the opposite face, leading to the formation of one diastereomer of the β-hydroxy product in high selectivity. scielo.org.mxresearchgate.net Sulfur-containing auxiliaries, like those based on thiazolidinethiones, have proven particularly effective in aldol reactions involving N-acetyl groups. scielo.org.mx After the reaction, the chiral auxiliary can be cleaved under mild conditions, yielding the enantiomerically enriched product and allowing for the recovery and reuse of the auxiliary. researchgate.net This approach represents a powerful and reliable method for introducing chirality into molecules. scielo.org.mx

Furthermore, advanced strategies involving intramolecular N-to-S acyl transfer have been developed using novel cysteine-derived oxazolidinone auxiliaries. nih.govdigitellinc.com This process combines the stability of amide-based auxiliaries during the asymmetric transformation with the synthetic versatility of the resulting thioesters, which can be used in a variety of subsequent coupling reactions. nih.govdigitellinc.com

Table 3: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary Class | Typical Application | Key Feature |

| Evans' Oxazolidinones | Aldol Reactions, Alkylations | Rigid structure provides high diastereoface selection. researchgate.net |

| Sulfur-Based Thiazolidinethiones | Acetate Aldol Reactions | Highly effective for N-acetyl groups. scielo.org.mx |

| Camphor-Derived Auxiliaries | Diels-Alder Reactions, Alkylations | Concave structure influences enolate formation. researchgate.net |

| Cysteine-Derived Oxazolidinones | N-to-S Acyl Transfer | Converts stable amides to reactive thioesters post-reaction. nih.govdigitellinc.com |

Future Directions and Emerging Research Avenues for 4 Acetyl N Phenylbenzenesulfonamide

The landscape of chemical research is in a constant state of evolution, driven by the pursuit of efficiency, sustainability, and novel functionality. For a compound like 4-acetyl-N-phenylbenzenesulfonamide, which resides at the intersection of the pharmacologically significant sulfonamide group and a reactive acetyl moiety, future research holds considerable promise. The following sections outline key areas where emerging research is expected to drive innovation, focusing on how this specific molecule can be advanced through new synthetic strategies, computational analysis, reactivity studies, and expanded applications.

Q & A

Q. What are the standard synthetic routes for preparing 4-acetyl-N-phenylbenzenesulfonamide?

- Methodological Answer : The compound is synthesized via a two-step process. First, substituted acids (e.g., 4-acetylbenzoic acid) are treated with thionyl chloride (SOCl₂) to form acyl chlorides. These intermediates are then reacted with aminosulfonamides (e.g., N-phenylbenzenesulfonamide) in the presence of pyridine as a base to yield the target compound. Pyridine neutralizes HCl generated during the reaction, driving the reaction forward. Characterization is typically performed using IR spectroscopy (to confirm sulfonamide and acetyl groups) and elemental analysis .

Q. How is the crystal structure of this compound determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed, with refinement using programs like SHELXL . Key parameters include bond lengths (e.g., S–N and C–O bonds) and hydrogen-bonding patterns (N–H⋯O and O–H⋯O interactions). For example, intermolecular hydrogen bonds stabilize the crystal lattice, as observed in structurally analogous sulfonamides .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1150–1300 cm⁻¹, acetyl C=O at ~1680 cm⁻¹).